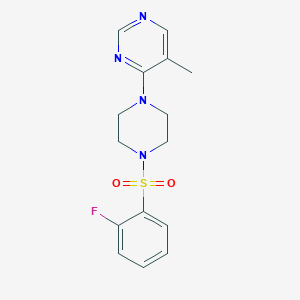

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c1-12-10-17-11-18-15(12)19-6-8-20(9-7-19)23(21,22)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLRKAQDAIGPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the 2-Fluorophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 2-fluorobenzenesulfonyl chloride under basic conditions.

Attachment of the 5-Methylpyrimidine Moiety: The final step involves coupling the piperazine derivative with a 5-methylpyrimidine precursor using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve heating in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Structure

The molecular structure of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can be represented as follows:

Physical Properties

- Molecular Weight : 317.38 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

- Stability : Stable under normal laboratory conditions but should be stored away from light to prevent degradation.

Pharmacological Research

The primary application of this compound lies in its role as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) . ENTs are vital for the transport of nucleosides across cell membranes, influencing various physiological and pathological processes, including cancer progression and chemotherapy resistance.

Case Study: ENT Inhibition

A study demonstrated that derivatives of this compound exhibit selective inhibition towards ENT2 over ENT1, indicating potential therapeutic implications in targeting specific nucleoside transport pathways in cancer cells .

Antidepressant Research

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. The sulfonamide group in this compound may enhance its binding affinity to serotonin receptors, suggesting its potential use in developing new antidepressant medications.

Anticancer Activity

Preliminary studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of nucleoside transport, which can affect the availability of nucleotides necessary for DNA synthesis and repair .

Neurological Disorders

Given the role of ENTs in the central nervous system, this compound may also have applications in treating neurological disorders by modulating adenosine levels, which are critical for neurotransmission and neuroprotection.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, blocking their activity and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related analogs:

Key Observations

Core Structure Impact: The pyrimidine core in the target compound and allows for planar interactions with biological targets. In contrast, the tetrazolo-pyrimidine () and thienopyrimidine () cores introduce fused heterocycles, which may alter binding kinetics or metabolic stability .

Sulfonyl Group Significance: The 2-fluorophenylsulfonyl group in the target compound distinguishes it from analogs like , which lacks sulfonation.

Fluorine Substitution Effects :

- The 2-fluorophenyl group in the target compound vs. 3-fluorobenzyl () or 4-fluorophenyl () substituents influences electronic distribution and steric hindrance. Ortho-fluorine may create a dipole moment that directs binding orientation .

Piperazine Modifications: Piperazine rings with sulfonyl (target compound) or benzyl () groups exhibit divergent conformational flexibility.

Research Findings and Implications

- Antimicrobial Potential: demonstrates that sulfonamide-linked piperazine-pyrimidine hybrids exhibit antimicrobial activity. The target compound’s structural similarity suggests it may share this property, though the pyrimidine core (vs. tetrazolo) could modulate efficacy .

- Target Selectivity: Thienopyrimidine derivatives () often target kinases or GPCRs due to their fused heterocyclic systems. The target compound’s simpler pyrimidine core may favor different biological pathways .

Biological Activity

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, along with synthesis methods and structure-activity relationships.

The molecular formula of the compound is with a molecular weight of 451.5 g/mol. The IUPAC name is N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide.

| Property | Value |

|---|---|

| Molecular Formula | C21H23F2N3O4S |

| Molecular Weight | 451.5 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide |

| InChI | InChI=1S/C21H23F2N3O4S/c22-16... |

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

- Formation of the piperazine derivative - using piperazine and appropriate sulfonyl chlorides.

- Introduction of the fluorophenyl moiety - through nucleophilic substitution reactions.

- Final assembly - combining all components under specific reaction conditions often using solvents like dichloromethane or acetonitrile.

Antiviral Activity

Research has indicated that derivatives of piperazine, similar to this compound, exhibit antiviral properties against various viruses, including chikungunya virus (CHIKV). A study demonstrated that modifications in the piperazine linker significantly influenced antiviral efficacy and cytotoxicity profiles, suggesting that structural optimization can lead to potent antiviral agents .

Antibacterial Activity

Compounds with similar structures have shown promising antibacterial activity. For instance, studies evaluating piperazine derivatives have reported their effectiveness against a range of bacterial strains by inhibiting key enzymes such as acetylcholinesterase (AChE) and urease . The sulfonamide moiety contributes to this activity through its interaction with bacterial enzymes.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by targeting poly(ADP-ribose) polymerase (PARP) pathways, which are crucial for DNA repair mechanisms in cancer cells . The efficacy of these compounds was evaluated using IC50 values, with significant inhibition observed at low micromolar concentrations.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

- Piperazine Ring : Serves as a versatile linker that enhances bioactivity.

- Sulfonamide Group : Contributes to enzyme inhibition and antibacterial properties.

- Fluorine Substitution : Influences lipophilicity and binding affinity to biological targets.

Case Studies

- Antiviral Efficacy : A study on related piperazine compounds found that structural modifications improved selectivity indices against CHIKV, indicating the importance of functional group positioning for enhanced activity .

- Antibacterial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones, particularly for those containing the sulfonamide group .

- Cancer Cell Studies : In vitro assays demonstrated that certain analogs effectively inhibited breast cancer cell lines, with IC50 values comparable to established treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.